![molecular formula C9H8Cl2O B046414 3',4'-Dichloropropiophenone CAS No. 6582-42-9](/img/structure/B46414.png)
3',4'-Dichloropropiophenone
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3',4'-Dichloropropiophenone involves complex chemical reactions, including condensation processes with formaldehyde and dichlorophenol to produce bisphenols and by-products like tetrachloro-8,8′-methylenebis(4H-benzo-1,3-dioxin), showcasing the compound's versatile reactivity and the intricate pathways involved in its synthesis (Ferguson, McCrindle, & Mcalees, 1989).
Molecular Structure Analysis
X-ray crystallography studies reveal detailed insights into the molecular and crystal structures of compounds synthesized from 3',4'-Dichloropropiophenone, highlighting the solid-state conformations and the hydrogen-bonded dimer formations in these compounds (Ferguson, McCrindle, & Mcalees, 1989). This analysis is crucial for understanding the molecular geometry and the potential for intermolecular interactions.
Chemical Reactions and Properties
The reactivity of 3',4'-Dichloropropiophenone derivatives can be altered significantly through various chemical reactions, such as the Newman-Kwart rearrangement, which is used to synthesize precursors for further chemical synthesis, indicating the compound's versatility in organic synthesis (Cantillana, Sundström, & Bergman, 2009).
Physical Properties Analysis
The physical properties of compounds derived from 3',4'-Dichloropropiophenone, such as melting points, boiling points, and solubility, are determined by their molecular structure. These properties are essential for practical applications in material science and chemical engineering, where the compound's behavior under different physical conditions is critical.
Chemical Properties Analysis
The chemical properties of 3',4'-Dichloropropiophenone and its derivatives, including reactivity, stability, and functional group reactions, are influenced by the presence of dichloro groups and the propiophenone backbone. Studies on related compounds demonstrate the impact of these structural elements on the chemical behavior, including electrophilic and nucleophilic reactions, which are foundational for synthetic applications in organic chemistry (Werz, Rominger, Hyla-Kryspin, & Gleiter, 2001).
Scientific Research Applications
Synthesis Applications : 4,6-Dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor of 2,3-dihydro-2,3-dimethylenethiophene, is useful for synthetic applications, serving as an equivalent for 2,3-dihydro-2,3-dimethylenethiophene, which indicates the potential for 3',4'-Dichloropropiophenone in synthetic chemistry (Chou & Tsai, 1991).
Environmental Applications : The continuous, liquid phase hydrodechlorination of chlorinated compounds like 2,4-dichlorophenol over Pd/Al2O3 is effective for treating environmentally toxic compounds under mild conditions, highlighting the environmental relevance of similar compounds (Gómez-Quero, Cárdenas-Lizana, & Keane, 2011).
Analytical Chemistry : Poly(sodium-4-styrenesulphonate) prevents electrode fouling during the oxidation of chlorophenols, facilitating the analysis of mixtures of chlorinated phenols (Pigani et al., 2007). This suggests the potential of 3',4'-Dichloropropiophenone in similar analytical methods.
Health and Pharmacology : Chlorogenic acid, structurally related to phenolic compounds, has various health benefits, including antioxidant, antibacterial, and anti-inflammatory properties, which may be relevant in exploring the health applications of 3',4'-Dichloropropiophenone (Naveed et al., 2018).
Water Treatment and Pollution Control : The degradation of phenolic compounds in water treatment processes, such as through the use of ozone and radiation, is crucial for environmental health (Gimeno et al., 2005). This indicates a potential application area for 3',4'-Dichloropropiophenone in water treatment technologies.
Spectroscopic Analysis : Studies on the vibrational spectra of compounds like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone, which are structurally similar to 3',4'-Dichloropropiophenone, show good agreement between theoretical and experimental data, suggesting applications in spectroscopic analysis (Pandian et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDMSJKLIQBQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297686 | |
Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichloropropiophenone | |
CAS RN |
6582-42-9 | |
Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6582-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001297686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',4'-dichloropropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.829 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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